Molnupiravir

Descripción

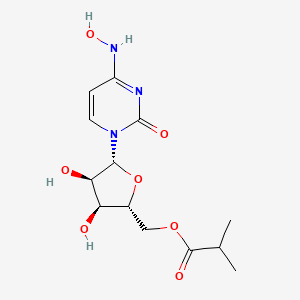

Structure

3D Structure

Propiedades

IUPAC Name |

[(2R,3S,4R,5R)-3,4-dihydroxy-5-[4-(hydroxyamino)-2-oxopyrimidin-1-yl]oxolan-2-yl]methyl 2-methylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N3O7/c1-6(2)12(19)22-5-7-9(17)10(18)11(23-7)16-4-3-8(15-21)14-13(16)20/h3-4,6-7,9-11,17-18,21H,5H2,1-2H3,(H,14,15,20)/t7-,9-,10-,11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTNPEHXGEKVIHG-QCNRFFRDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)OCC1C(C(C(O1)N2C=CC(=NC2=O)NO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C(=O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=CC(=NC2=O)NO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N3O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501028058 | |

| Record name | Molnupiravir | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501028058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

329.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2492423-29-5, 2349386-89-4 | |

| Record name | Molnupiravir [USAN:INN:WHO-DD] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2492423295 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Molnupiravir | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15661 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Molnupiravir | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501028058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MOLNUPIRAVIR | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YA84KI1VEW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Molnupiravir: A Technical Guide to its Discovery and Development

Molnupiravir (brand name Lagevrio) is an orally administered antiviral medication that has emerged as a significant tool in the management of COVID-19. This technical guide provides an in-depth overview of the discovery and development timeline of this compound, its mechanism of action, and detailed summaries of the key preclinical and clinical studies that led to its authorization. The information is tailored for researchers, scientists, and drug development professionals, with a focus on quantitative data, experimental protocols, and visual representations of key processes.

Discovery and Development Timeline

The journey of this compound from a university laboratory to a globally recognized antiviral spans several years and involves key collaborations between academia and the pharmaceutical industry.

| Year | Event | Organization(s) | Key Developments |

| 2013 | Initial Research | Emory University | Emory Institute for Drug Development (EIDD) begins research on a broad-spectrum antiviral compound, β-D-N4-hydroxycytidine (NHC), also known as EIDD-1931.[1] |

| 2014 | DRIVE Screening Project | Drug Innovation Ventures at Emory (DRIVE) | A screening project funded by the Defense Threat Reduction Agency is initiated to find an antiviral for Venezuelan equine encephalitis virus (VEEV), leading to the identification of EIDD-1931.[2] |

| 2019 | Influenza Program | National Institute of Allergy and Infectious Diseases (NIAID) | NIAID approves the advancement of this compound (EIDD-2801), a prodrug of EIDD-1931, into Phase I clinical trials for influenza.[2] |

| March 2020 | Pivot to COVID-19 | DRIVE, Ridgeback Biotherapeutics | With the onset of the COVID-19 pandemic, research shifts to SARS-CoV-2. DRIVE licenses this compound to Ridgeback Biotherapeutics for clinical development.[2][3] |

| May 2020 | Partnership with Merck | Ridgeback Biotherapeutics, Merck & Co. | Ridgeback Biotherapeutics partners with Merck & Co. to accelerate the development of this compound. |

| September 2020 | Phase 2/3 MOVe-OUT Trial Initiation | Merck & Co., Ridgeback Biotherapeutics | The pivotal Phase 2/3 MOVe-OUT clinical trial begins to evaluate the efficacy and safety of this compound in non-hospitalized adults with mild to moderate COVID-19.[4] |

| October 2021 | Positive Interim Analysis | Merck & Co., Ridgeback Biotherapeutics | Interim analysis of the MOVe-OUT trial shows that this compound reduced the risk of hospitalization or death by approximately 50%.[5] |

| November 4, 2021 | First Global Approval (UK) | Medicines and Healthcare products Regulatory Agency (MHRA) | The UK's MHRA grants the world's first authorization for this compound for the treatment of mild to moderate COVID-19 in adults.[6][7] |

| December 23, 2021 | Emergency Use Authorization (USA) | U.S. Food and Drug Administration (FDA) | The U.S. FDA issues an Emergency Use Authorization (EUA) for this compound for the treatment of mild-to-moderate COVID-19 in certain high-risk adults.[8][9][10] |

Mechanism of Action

This compound is a prodrug of the ribonucleoside analog β-D-N4-hydroxycytidine (NHC). Its antiviral activity is based on inducing widespread mutations in the viral RNA during replication, a process known as lethal mutagenesis or viral error catastrophe.

Preclinical Development

In Vitro Antiviral Activity

Experimental Protocol: The antiviral activity of NHC, the active metabolite of this compound, was evaluated against various SARS-CoV-2 variants in different cell lines. A common method is the cytopathic effect (CPE) reduction assay or plaque reduction assay.

-

Cell Culture: Vero E6 cells (or other susceptible cell lines like Calu-3) are seeded in multi-well plates and incubated until a confluent monolayer is formed.

-

Virus Infection: Cells are infected with a specific SARS-CoV-2 variant at a predetermined multiplicity of infection (MOI).

-

Drug Treatment: Immediately after infection, the cell culture medium is replaced with a medium containing serial dilutions of NHC.

-

Incubation: The plates are incubated for a period (e.g., 72 hours) to allow for viral replication and CPE development.

-

Quantification: The extent of CPE is observed microscopically, or the number of viral plaques is counted after staining with a dye like crystal violet. The 50% inhibitory concentration (IC50) or 50% effective concentration (EC50) is calculated as the drug concentration that inhibits CPE or plaque formation by 50% compared to untreated virus-infected controls.[5][11]

| SARS-CoV-2 Variant | Cell Line | IC50 / EC50 (µM) | Reference(s) |

| Ancestral (WA1) | Vero E6 | ~1.23 | [1] |

| Alpha (B.1.1.7) | Vero E6 | 0.28 - 5.50 | [1] |

| Beta (B.1.351) | Vero E6 | 0.28 - 5.50 | [1] |

| Gamma (P.1) | Vero E6 | 0.28 - 5.50 | [1] |

| Delta (B.1.617.2) | Vero E6 | 0.28 - 5.50 | [1] |

| Omicron (B.1.1.529 and sublineages) | Vero E6 | 0.28 - 5.50 | [1] |

| Various Variants | Calu-3 | 0.11 - 0.38 | [11] |

| Various Variants | hACE2-A549 | ~0.1 | [11] |

Animal Model Studies

Ferret Transmission Model

Experimental Protocol: This study aimed to assess the effect of this compound on the transmission of SARS-CoV-2.

-

Animal Model: Ferrets were used as they readily transmit SARS-CoV-2.[12][13]

-

Infection: A group of ferrets (source animals) were intranasally inoculated with SARS-CoV-2.

-

Treatment: Treatment with this compound (administered orally by gavage) or a placebo was initiated when the source animals began to shed the virus.[14]

-

Co-housing: The treated or placebo-controlled source animals were then co-housed with uninfected contact ferrets.[15]

-

Assessment: Nasal washes were collected from all animals to measure viral load and determine if transmission occurred to the contact animals.[14]

Results: Treatment with this compound was found to completely block the transmission of SARS-CoV-2 to the untreated contact ferrets.[12][15]

Syrian Hamster Model

Experimental Protocol: This model was used to evaluate the therapeutic efficacy of this compound in reducing viral replication and lung pathology.

-

Animal Model: Syrian hamsters, which are susceptible to SARS-CoV-2 and develop respiratory disease, were used.[7]

-

Infection: Hamsters were intranasally infected with a specific SARS-CoV-2 variant.[7]

-

Treatment: Oral administration of this compound or a vehicle control was initiated at various time points before or after infection.[7]

-

Assessment: At specific days post-infection, animals were euthanized, and lung tissues were collected to measure viral titers (by plaque assay) and to assess lung pathology through histopathology.[7] Oral swabs were also collected to measure viral RNA load.[7]

Results: this compound treatment significantly reduced viral replication in the lungs and improved lung pathology in hamsters infected with various SARS-CoV-2 variants, including Alpha, Beta, Delta, and Omicron.[7]

Clinical Development

Phase 1: Safety and Pharmacokinetics in Healthy Volunteers

Experimental Protocol: This was a randomized, double-blind, placebo-controlled, first-in-human study to evaluate the safety, tolerability, and pharmacokinetics of single and multiple ascending doses of this compound.

-

Participants: Healthy adult volunteers were enrolled.

-

Design: Participants were randomized to receive either this compound at different dose levels or a placebo. The study included single ascending dose and multiple ascending dose cohorts. The effect of food on pharmacokinetics was also assessed.[16][17]

-

Assessments: Safety was monitored through the recording of adverse events, clinical laboratory tests, vital signs, and electrocardiograms. Pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) of this compound and its active metabolite NHC were determined from plasma samples collected at various time points.[16][17]

| Parameter | Value |

| NHC Tmax (median) | 1.00 - 1.75 hours |

| NHC Terminal Half-life (single dose) | ~1 hour |

| NHC Terminal Half-life (multiple doses) | ~7.1 hours |

| Dose Proportionality | Cmax and AUC increased in a dose-proportional manner |

| Food Effect | Decreased rate of absorption, but no decrease in overall exposure |

Results: this compound was well-tolerated with no serious adverse events reported. The pharmacokinetic profile supported twice-daily dosing.[16][17]

Phase 2/3: MOVe-OUT Trial in Non-Hospitalized Adults

Experimental Protocol: This was a global, randomized, placebo-controlled, double-blind, multi-site trial to evaluate the efficacy and safety of this compound in non-hospitalized adults with mild to moderate COVID-19 at high risk for progressing to severe disease.

-

Inclusion Criteria: Non-hospitalized adults (≥18 years) with laboratory-confirmed mild-to-moderate COVID-19, symptom onset within 5 days of randomization, and at least one risk factor for severe disease (e.g., obesity, older age, diabetes, heart disease).[8][18]

-

Randomization: Participants were randomized 1:1 to receive either this compound (800 mg) or a placebo orally every 12 hours for 5 days.[18]

-

Primary Endpoint: The primary efficacy endpoint was the percentage of participants who were hospitalized or died through day 29.[8]

-

Secondary Endpoints: Secondary endpoints included changes in viral RNA load, time to symptom resolution, and safety.[5][18]

Efficacy Results (Full Population):

| Outcome | This compound Group (n=709) | Placebo Group (n=699) | Absolute Risk Reduction | Relative Risk Reduction |

| Hospitalization or Death | 6.8% (48) | 9.7% (68) | 3.0% (95% CI: 0.1, 5.9) | 30% (RR: 0.70; 95% CI: 0.49, 0.99) |

| Deaths | 1 | 9 | - | - |

Safety Results: The incidence of adverse events was comparable between the this compound and placebo groups.

Other Key Clinical Trials

-

MOVe-IN: A Phase 2/3 trial in hospitalized patients with COVID-19. This trial was stopped as the data indicated that this compound was unlikely to demonstrate a clinical benefit in this population.[3]

-

AGILE: A UK-based platform trial that evaluated the safety and virological efficacy of this compound in both vaccinated and unvaccinated individuals with COVID-19.[4][19]

-

PANORAMIC: A UK-based, open-label, platform-adaptive randomized controlled trial that assessed this compound in a broader, highly vaccinated population at increased risk of adverse outcomes. The trial found that this compound did not reduce the risk of hospitalization or death but did accelerate recovery.[20][21][22]

Drug Development and Approval Workflow

References

- 1. This compound maintains antiviral activity against SARS-CoV-2 variants and exhibits a high barrier to the development of resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. merck.com [merck.com]

- 4. AGILE: Candidate specific trial protocol 2 (CST2): EIDD-2801 (this compound) Primary Analysis - DataCat: The Research Data Catalogue [datacat.liverpool.ac.uk]

- 5. academic.oup.com [academic.oup.com]

- 6. researchgate.net [researchgate.net]

- 7. This compound inhibits SARS-CoV-2 variants including Omicron in the hamster model - PMC [pmc.ncbi.nlm.nih.gov]

- 8. rebelem.com [rebelem.com]

- 9. SARS-CoV-2 VOC type and biological sex affect this compound efficacy in severe COVID-19 dwarf hamster model - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Making Statistical Sense of the this compound MOVe-OUT Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 11. biorxiv.org [biorxiv.org]

- 12. researchgate.net [researchgate.net]

- 13. drugtargetreview.com [drugtargetreview.com]

- 14. This compound Blocks SARS-CoV-2 Transmission in Ferrets [medicaldialogues.in]

- 15. Drug blocks SARS-CoV-2 transmission in ferrets - Futurity [futurity.org]

- 16. Human Safety, Tolerability, and Pharmacokinetics of this compound, a Novel Broad-Spectrum Oral Antiviral Agent with Activity against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 17. journals.asm.org [journals.asm.org]

- 18. academic.oup.com [academic.oup.com]

- 19. ClinicalTrials.gov [clinicaltrials.gov]

- 20. panoramictrial.org [panoramictrial.org]

- 21. PANORAMIC trial - Wikipedia [en.wikipedia.org]

- 22. Health outcomes 3 months and 6 months after this compound treatment for COVID-19 for people at higher risk in the community (PANORAMIC): a randomised controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]

Molnupiravir mechanism of action lethal mutagenesis

An In-depth Technical Guide on the Core Mechanism of Molnupiravir: Lethal Mutagenesis

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is an orally bioavailable prodrug of the ribonucleoside analog β-D-N4-hydroxycytidine (NHC), which has demonstrated broad-spectrum antiviral activity against numerous RNA viruses, including SARS-CoV-2.[1][2][3][4] Its primary mechanism of action is lethal mutagenesis, a process that drives the viral population to extinction by inducing an unsustainable number of mutations within the viral genome.[5][6][7] This document provides a detailed technical overview of this compound's metabolic activation, its interaction with the viral RNA-dependent RNA polymerase (RdRp), the molecular basis of its mutagenic effects, and the resulting "error catastrophe."[5][6] Quantitative data on its efficacy, pharmacokinetics, and mutagenic frequency are summarized. Furthermore, detailed protocols for key experimental assays used in its evaluation are provided to facilitate understanding and replication of pivotal studies.

Core Mechanism: Lethal Mutagenesis

The antiviral activity of this compound is not based on direct inhibition of viral enzymes or chain termination, but rather on introducing catastrophic errors during viral RNA replication.[8] This multi-step process circumvents the proofreading mechanisms of coronaviruses and leads to the production of non-viable viral progeny.[2]

Prodrug Activation Pathway

This compound (EIDD-2801) is the 5′–isobutyrate prodrug of NHC (EIDD-1931), designed to enhance oral bioavailability.[1] Once administered, it undergoes rapid and extensive metabolism.

-

Hydrolysis: In the plasma, esterases hydrolyze the isobutyrate ester group, releasing the active nucleoside analog, NHC.[1][3][4]

-

Cellular Uptake: NHC is transported into host cells via nucleoside transporters.[1]

-

Phosphorylation: Inside the cell, host kinases sequentially phosphorylate NHC to its active triphosphate form, NHC-triphosphate (NHC-TP or EIDD-2061), through mono- and di-phosphate intermediates.[1][2][3][4] This active form, NHC-TP, is a substrate for the viral RNA-dependent RNA polymerase (RdRp).[1][9]

Incorporation and Tautomerism

NHC-TP acts as a competitive substrate for the viral RdRp, being mistaken for either cytidine triphosphate (CTP) or uridine triphosphate (UTP).[9][10] The key to its mutagenic action lies in the tautomeric nature of the NHC base. NHC exists in two forms: a hydroxylamine form that mimics cytidine and an oxime form that mimics uridine.[1] This allows NHC to form stable base pairs with either guanine (G) or adenine (A) in the template RNA strand.[1][9][11]

-

As a Cytidine Analog: The viral RdRp incorporates NHC monophosphate (NHC-MP) into the nascent RNA strand opposite a G in the template.

-

As a Uridine Analog: The RdRp can also incorporate NHC-MP opposite an A in the template.[11]

Importantly, the incorporation of NHC-MP does not cause immediate chain termination, allowing the synthesis of a full-length, but mutated, viral RNA genome to proceed.[1][2]

Ambiguous Templating and Error Catastrophe

Once NHC-MP is incorporated into a viral RNA strand, that strand can then serve as a template for the next round of replication. During this second step, the tautomeric ambiguity of the incorporated NHC-MP directs the RdRp to insert either an A or a G into the new complementary strand.[9][11][12]

-

If the original template base was G, NHC-MP is incorporated. In the next round, this NHC-MP can template the incorporation of A, resulting in a G-to-A transition mutation.[1][8]

-

If the original template base was A, NHC-MP is incorporated. This NHC-MP can then template the incorporation of G, resulting in an A-to-G transition. However, the predominant mutations observed are G-to-A and C-to-U.[6][8][13]

This two-step process leads to a rapid and irreversible accumulation of transition mutations (G→A and C→U) throughout the viral genome.[8][14] As mutations accumulate with each replication cycle, the viral population eventually crosses a threshold of genomic integrity, a state known as "error catastrophe."[5][6] This results in the production of defective, non-infectious viral particles, ultimately leading to the clearance of the infection.[5]

Evasion of Proofreading

Coronaviruses possess a 3'-to-5' exoribonuclease (ExoN) proofreading mechanism that can remove mismatched nucleotides, a feature that renders many chain-terminating nucleoside analogs ineffective.[2] However, this compound's active form, NHC, can form stable base pairs with both G and A within the RdRp active site.[9][12][15] This structural stability is believed to prevent the ExoN machinery from recognizing the incorporated NHC-MP as an error, thus allowing it to escape removal and become fixed in the viral genome.[2][9]

Quantitative Data Summary

The efficacy and characteristics of this compound have been quantified through numerous in vitro, in vivo, and clinical studies.

In Vitro Efficacy

The antiviral activity of NHC has been demonstrated in various cell lines against SARS-CoV-2 and its variants of concern.

| Cell Line | Virus Strain/Variant | Metric | Value (µM) | Reference |

| Vero | SARS-CoV-2 | IC₅₀ | 0.3 | [15] |

| Calu-3 | SARS-CoV-2 | IC₅₀ | 0.08 | [15] |

| Vero E6-GFP | SARS-CoV-2 | EC₅₀ | 0.3 | [15] |

| Huh7 | SARS-CoV-2 | EC₅₀ | 0.4 | [15] |

| Vero E6 | SARS-CoV-2 (WA1, B.1.1.7, B.1351, P1) | IC₅₀ | ~Equally effective | [16] |

| A549-ACE2 | SARS-CoV-2 (Multiple VoCs) | IC₅₀ | 0.04 - 0.16 | [17] |

Pharmacokinetic Properties (Human)

Pharmacokinetic data are based on the measurement of the active metabolite, NHC, in plasma following oral administration of this compound.

| Parameter | Value | Reference |

| Tₘₐₓ (Time to max concentration) | 1.5 hours | [1][3][4] |

| Effective t₁/₂ (Half-life) | 3.3 hours | [1][3][4] |

| Terminal t₁/₂ (Half-life) | 20.6 hours | [3][4] |

Mutagenesis Frequency Data

Treatment with this compound leads to a characteristic mutational signature dominated by transition mutations.

| Study Type | Key Finding | Observation | Reference |

| Clinical Trial (AGILE) | Transition/Transversion Ratio | Significantly increased Ts/Tv ratio in the this compound group vs. placebo. | [18][19] |

| Clinical Trial (AGILE) | Specific Mutations | Significant increase in C→U and G→A mutations. | [18] |

| Observational Study | Mutational Signature | A distinct mutational signature (high G→A and C→T) emerged in global databases in 2022, correlating with this compound usage. | [19] |

| Case-Control Study | Mutation Density | In macaques, MOV treatment resulted in an overall mutation density of ~0.05%, equating to ~15 substitutions across the genome. |

Clinical Virologic Response

Clinical trials have quantified the impact of this compound on viral clearance in patients with COVID-19.

| Trial | Population | Finding | Reference |

| Phase 2a | Non-hospitalized adults | Accelerated SARS-CoV-2 RNA clearance and elimination of infectious virus. | [20] |

| PANORAMIC | At-risk adult outpatients | Viral decline half-life decreased from 0.72 days (Usual Care) to 0.41 days (on this compound). | [21] |

| MOVe-OUT, PLATCOV, PANORAMIC | Simulated analysis | This compound has greater potency against Omicron variants than pre-Omicron variants. | [22] |

| MOVe-OUT | Non-hospitalized adults | Reduced incidence of hospitalization or death compared with placebo. | [3][4] |

Key Experimental Protocols

The following sections detail generalized methodologies for critical experiments used to evaluate this compound.

Protocol: In Vitro Antiviral Efficacy Assay

This protocol describes a method to determine the 50% inhibitory concentration (IC₅₀) of NHC using a cytopathic effect (CPE) inhibition assay.

-

Cell Culture: Plate Vero E6 cells in 96-well microplates and grow to confluence.

-

Drug Preparation: Prepare a serial dilution of NHC (the active metabolite of this compound) in culture medium.

-

Infection: Infect the confluent cell monolayers with a SARS-CoV-2 variant at a specified multiplicity of infection (MOI), typically ~0.1.[16]

-

Treatment: Immediately after infection, remove the virus inoculum and add the media containing the serially diluted NHC. Include "virus control" (cells + virus, no drug) and "cell control" (cells only, no virus or drug) wells.

-

Incubation: Incubate the plates at 37°C in a 5% CO₂ incubator for 3-4 days.

-

Quantification of CPE: Visually score the wells for the presence of virus-induced CPE. Alternatively, use a cell viability reagent (e.g., CellTiter-Glo®) to quantify the percentage of viable cells relative to controls.

-

IC₅₀ Calculation: Calculate the IC₅₀ value, defined as the drug concentration required to inhibit the virus-induced CPE by 50%, using a non-linear regression analysis of the dose-response curve.

Protocol: Viral Genome Sequencing and Mutational Analysis

This protocol outlines a workflow for identifying this compound-induced mutations in viral RNA from clinical samples.

-

Sample Collection & RNA Extraction: Collect nasopharyngeal swabs from participants at baseline (Day 1) and subsequent time points (e.g., Day 3, Day 5) during treatment.[18] Extract total viral RNA using a certified kit.

-

Library Preparation: Synthesize cDNA from the extracted RNA. Prepare amplicon-based sequencing libraries using a protocol that covers the entire SARS-CoV-2 genome, such as the EasySeq™ RC-PCR SARS-CoV-2 WGS kit or a multiplexed Primer ID (MPID-NGS) approach for higher accuracy.[18][23]

-

Sequencing: Perform high-throughput sequencing on an appropriate platform (e.g., Illumina).

-

Bioinformatic Analysis:

-

Quality Control: Trim raw sequencing reads to remove low-quality bases and adapter sequences.

-

Mapping: Align the processed reads to a reference SARS-CoV-2 genome (e.g., Wuhan-Hu-1, NC_045512.2).[18]

-

Variant Calling: Identify single nucleotide variants (SNVs) at each position compared to the reference.

-

Mutation Analysis: For each sample, calculate the total number of mutations, the frequency of each type of base change (e.g., C→U, G→A), and the overall transition-to-transversion (Ts/Tv) ratio.[18]

-

-

Comparative Analysis: Compare the mutational profiles of samples from this compound-treated individuals against those from the placebo group to identify treatment-emergent mutational signatures.

Protocol: Ferret Model for SARS-CoV-2 Transmission Study

Ferrets are a suitable animal model for studying the efficacy of antivirals in reducing SARS-CoV-2 transmission.

-

Acclimatization: House ferrets individually for a period of acclimatization.

-

Inoculation: Intranasally inoculate a group of donor ferrets with SARS-CoV-2.

-

Treatment: Begin prophylactic or therapeutic treatment of the donor ferrets with this compound (e.g., 5 mg/kg orally, twice daily) or a vehicle control. Treatment timing is critical (e.g., 12 hours pre- or post-inoculation).[24]

-

Co-housing: At a set time post-inoculation (e.g., 12-24 hours), co-house each donor ferret with a naive, untreated contact ferret to assess direct-contact transmission.

-

Monitoring and Sampling: Monitor all animals daily for clinical signs (e.g., temperature, activity level). Collect nasal washes on alternate days for 8-10 days to quantify viral load.

-

Viral Load Quantification: Determine viral titers in the nasal washes using quantitative RT-PCR (for viral RNA) and/or plaque assays (for infectious virus).

-

Endpoint Analysis: Compare the viral loads in the nasal washes of contact ferrets co-housed with treated donors versus those co-housed with vehicle-control donors. A significant reduction or complete lack of virus in the contacts of treated donors indicates that the drug blocks transmission.

Conclusion

This compound's mechanism of lethal mutagenesis represents a distinct antiviral strategy that leverages the high replication rate of RNA viruses against them.[6] By acting as a deceptive substrate for the viral RdRp, its active metabolite NHC introduces a cascade of mutations that the virus's proofreading machinery fails to correct.[2][9] This accumulation of errors ultimately leads to an "error catastrophe," resulting in the production of non-functional viral progeny and clearance of the infection.[5][6] Quantitative analysis from in vitro, preclinical, and clinical studies confirms its potent mutagenic and antiviral activity.[3][15][18] The experimental protocols detailed herein provide a framework for the continued investigation and understanding of this and other mutagenic antiviral agents.

References

- 1. This compound: Mechanism of action, clinical, and translational science - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound: A lethal mutagenic drug against rapidly mutating severe acute respiratory syndrome coronavirus 2—A narrative review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound: Mechanism of action, clinical, and translational science - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. What is the mechanism of this compound? [synapse.patsnap.com]

- 6. This compound’s mechanism of action drives “error catastrophe” in SARS-CoV-2: A therapeutic strategy that leads to lethal mutagenesis of the virus - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Repurposing this compound for COVID-19: The Mechanisms of Antiviral Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Mechanism of this compound-induced SARS-CoV-2 mutagenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Mechanism of this compound-induced SARS-CoV-2 mutagenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Mechanism of this compound-induced SARS-CoV-2 mutagenesis. | BioGRID [thebiogrid.org]

- 13. news-medical.net [news-medical.net]

- 14. researchgate.net [researchgate.net]

- 15. Frontiers | this compound and Its Antiviral Activity Against COVID-19 [frontiersin.org]

- 16. academic.oup.com [academic.oup.com]

- 17. biorxiv.org [biorxiv.org]

- 18. Characterisation of SARS-CoV-2 genomic variation in response to this compound treatment in the AGILE Phase IIa clinical trial - PMC [pmc.ncbi.nlm.nih.gov]

- 19. medrxiv.org [medrxiv.org]

- 20. medrxiv.org [medrxiv.org]

- 21. Randomized controlled trial of this compound SARS-CoV-2 viral and antibody response in at-risk adult outpatients - PMC [pmc.ncbi.nlm.nih.gov]

- 22. This compound clinical trial simulation suggests that polymerase chain reaction underestimates antiviral potency against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Combined Treatment of Severe Acute Respiratory Syndrome Coronavirus 2 Reduces this compound-Induced Mutagenicity and Prevents Selection for Nirmatrelvir/Ritonavir Resistance Mutations - PMC [pmc.ncbi.nlm.nih.gov]

- 24. This compound Revisited—Critical Assessment of Studies in Animal Models of COVID-19[v1] | Preprints.org [preprints.org]

The Biochemical Core of Molnupiravir: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Molnupiravir (MK-4482, EIDD-2801) is an orally bioavailable prodrug of the ribonucleoside analog N-hydroxycytidine (NHC). It demonstrates broad-spectrum antiviral activity against numerous RNA viruses, including SARS-CoV-2, the causative agent of COVID-19. This document provides a comprehensive overview of the biochemical properties, structure, mechanism of action, and relevant experimental methodologies associated with this compound. Quantitative data are summarized for clarity, and key pathways and workflows are visualized to facilitate understanding.

Structural and Physicochemical Properties

This compound is the isopropylester prodrug of N-hydroxycytidine (NHC), a modification that enhances its oral bioavailability.[1][2] Upon administration, it is rapidly hydrolyzed in vivo to its active metabolite, NHC.[3][4] The fundamental chemical and physical properties of this compound are detailed below.

| Property | Value | Reference |

| Molecular Formula | C₁₃H₁₉N₃O₇ | [5][6][7] |

| Molecular Weight | 329.31 g/mol | [5] |

| IUPAC Name | [(2R,3S,4R,5R)-3,4-dihydroxy-5-(4-(hydroxyamino)-2-oxopyrimidin-1(2H)-yl)tetrahydrofuran-2-yl]methyl 2-methylpropanoate | [1] |

| CAS Number | 2492423-29-5 | [8] |

| XLogP | 0 | [9] |

| Hydrogen Bond Donors | 4 | [9] |

| Hydrogen Bond Acceptors | 8 | |

| Rotatable Bonds | 6 | [9] |

| Topological Polar Surface Area | 143.14 Ų | [9] |

Recent studies have elucidated the crystal structure of this compound, identifying three polymorphs (Forms I, II, and III) and several solvates.[10][11] The crystal structure of Form I and four solvates (ethanol, isopropanol, isobutanol, and tetrahydrofuran) have been determined by single-crystal X-ray diffraction.[10] This structural information is critical for understanding the solid-state properties of the drug, which can influence its formulation and bioavailability.

Mechanism of Action: Viral Error Catastrophe

This compound's antiviral activity is primarily attributed to its induction of "viral error catastrophe" or "lethal mutagenesis".[1][4][12] The active form of the drug, NHC-5'-triphosphate (NHC-TP), acts as a competitive substrate for the viral RNA-dependent RNA polymerase (RdRp).[3][13][14]

The mechanism can be summarized in the following steps:

-

Uptake and Activation: this compound is absorbed and rapidly hydrolyzed to NHC.[3] NHC is then taken up by host cells and phosphorylated by host kinases to its active triphosphate form, NHC-TP.[3][15]

-

Incorporation into Viral RNA: During viral replication, the RdRp incorporates NHC-TP into the newly synthesized viral RNA strand instead of the natural cytidine or uridine triphosphates.[2][3]

-

Tautomerization and Mutagenesis: NHC exists in two tautomeric forms. One form mimics cytidine and pairs with guanosine, while the other mimics uridine and pairs with adenosine.[2][16] This dual-coding potential leads to the introduction of widespread mutations in the viral genome during subsequent rounds of replication.[3][12][17]

-

Error Catastrophe: The accumulation of these mutations eventually exceeds the virus's ability to produce viable progeny, leading to a non-functional viral population and the cessation of infection.[1][4][18]

A key advantage of this mechanism is the high genetic barrier to resistance.[19][20] No significant evidence of phenotypic or genotypic resistance to NHC has been observed in vitro even after multiple passages.[21][22][23]

Figure 1: Mechanism of action of this compound.

Pharmacokinetics

The pharmacokinetic profile of this compound is characterized by its rapid conversion to NHC.

| Parameter | Value | Condition | Reference |

| NHC Cmax | 2970 ng/mL | 800 mg oral dose every 12 hours | [1] |

| NHC Tmax | 1.5 hours | 800 mg oral dose every 12 hours | [1][24] |

| NHC AUC₀₋₁₂h | 8360 h*ng/mL | 800 mg oral dose every 12 hours | [1] |

| NHC Effective Half-life | 3.3 hours | - | [1][24] |

| NHC Terminal Half-life | 20.6 hours | - | [3][24] |

| Protein Binding | Not protein bound (this compound and NHC) | - | [1] |

| Elimination | ≤3% eliminated in urine as NHC | - | [1] |

A population pharmacokinetic analysis indicated that this compound can be administered to adults without dose adjustments based on age, sex, body size, food, and mild-to-moderate renal or mild hepatic impairment.[25]

Figure 2: Metabolic activation pathway of this compound.

In Vitro Antiviral Activity

NHC has demonstrated potent antiviral activity against a range of coronaviruses. The 50% inhibitory concentration (IC₅₀) and 50% effective concentration (EC₅₀) values vary depending on the cell line and the specific virus.

| Virus | Cell Line | Assay | IC₅₀ / EC₅₀ (µM) | Reference |

| SARS-CoV-2 | Vero | - | 0.3 | [26] |

| SARS-CoV-2 | Calu-3 | - | 0.08 | [26] |

| SARS-CoV-2 | Vero E6-GFP | - | 0.3 | [26] |

| SARS-CoV-2 | Huh7 | - | 0.4 | [26] |

| SARS-CoV-2 | - | RdRp activity | 0.22 | [19][26] |

| SARS-CoV | Vero 76 | CPE reduction, NR assay | 5.0 (EC₅₀) | [26] |

| MERS-CoV | - | - | 0.56 (EC₅₀) | [26] |

| Murine Hepatitis Virus (MHV) | - | - | 0.17 (EC₅₀) | [26] |

| HCoV-NL63 | - | - | 0.4 (IC₅₀) | [26] |

| SARS-CoV-2 Variants (Alpha, Beta, Gamma, Delta, Lambda, Mu, Omicron) | - | - | 0.28 - 5.50 | [22][23] |

Experimental Protocols

In Vitro Antiviral Activity Assay (General Workflow)

A common method to determine the in vitro efficacy of an antiviral compound like this compound involves a cell-based assay measuring the inhibition of viral-induced cytopathic effect (CPE) or viral RNA replication.

Figure 3: General experimental workflow for in vitro antiviral assay.

Detailed Steps for a CPE Inhibition Assay:

-

Cell Culture: Plate a suitable host cell line (e.g., Vero E6 for SARS-CoV-2) in 96-well microtiter plates at a density that will form a confluent monolayer after 24 hours.

-

Compound Preparation: Prepare a stock solution of this compound or its active metabolite NHC in a suitable solvent (e.g., DMSO). Perform serial dilutions to obtain a range of concentrations.

-

Treatment and Infection: Remove the cell culture medium and add the diluted compound to the wells. Subsequently, infect the cells with a predetermined multiplicity of infection (MOI) of the target virus. Include control wells with no virus (cell control) and virus with no drug (virus control).

-

Incubation: Incubate the plates at 37°C in a 5% CO₂ incubator for a period sufficient to observe significant CPE in the virus control wells (typically 3-5 days).

-

Quantification of Cell Viability:

-

Remove the supernatant from the wells.

-

Fix the cells with a solution such as 10% formalin.

-

Stain the cells with a dye that binds to viable cells, such as 0.5% crystal violet.

-

After washing and drying, solubilize the dye with a solvent like methanol.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.

-

-

Data Analysis: Calculate the percentage of cell viability for each drug concentration relative to the cell and virus controls. The EC₅₀ value, the concentration at which 50% of the viral CPE is inhibited, can then be determined using non-linear regression analysis.

Quantification of this compound and NHC in Plasma by LC-MS/MS

The quantification of this compound and its metabolite NHC in biological matrices is crucial for pharmacokinetic studies. High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is a sensitive and specific method for this purpose.[27][28]

Protocol Outline:

-

Sample Preparation:

-

Thaw plasma samples.

-

Precipitate proteins by adding a solvent like acetonitrile, often containing an internal standard (e.g., a stable isotope-labeled version of the analyte).[27][28]

-

Vortex and centrifuge the samples to pellet the precipitated proteins.

-

Transfer the supernatant to a new plate or vials for analysis.

-

-

Chromatographic Separation:

-

Inject the prepared sample into an HPLC system.

-

Use a suitable column (e.g., a C18 column) to separate the analytes from other plasma components.[28][29]

-

Employ a gradient elution with a mobile phase consisting of an aqueous component (e.g., 0.1% formic acid in water) and an organic component (e.g., acetonitrile or methanol).[27][28]

-

-

Mass Spectrometric Detection:

-

The eluent from the HPLC is introduced into a tandem mass spectrometer.

-

Use an appropriate ionization source (e.g., electrospray ionization - ESI).

-

Operate the mass spectrometer in Selected Reaction Monitoring (SRM) mode to detect specific precursor-to-product ion transitions for this compound, NHC, and the internal standard, ensuring high selectivity and sensitivity.[28]

-

-

Quantification:

-

Generate a calibration curve by analyzing standards of known concentrations.

-

Determine the concentration of the analytes in the unknown samples by comparing their peak area ratios (analyte/internal standard) to the calibration curve.

-

Conclusion

This compound is a promising oral antiviral agent with a unique mechanism of action that relies on inducing lethal mutagenesis in viral RNA. Its favorable pharmacokinetic profile and high barrier to resistance make it a valuable tool in the management of infections caused by RNA viruses. The structural data, biochemical properties, and experimental methodologies outlined in this guide provide a foundational resource for researchers and professionals in the field of drug development. Further research into its long-term effects and potential for combination therapies will continue to define its role in antiviral medicine.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound: Mechanism of action, clinical, and translational science - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What is the mechanism of this compound? [synapse.patsnap.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. This compound | C13H19N3O7 | CID 145996610 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. [Table, CHEMICAL FORMULA AND STRUCTURE]. - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. science.thewire.in [science.thewire.in]

- 13. This compound: A Versatile Prodrug against SARS-CoV-2 Variants - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Viral target and metabolism-based rationale for combined use of recently authorized small molecule COVID-19 medicines: this compound, nirmatrelvir, and remdesivir - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. news-medical.net [news-medical.net]

- 18. researchgate.net [researchgate.net]

- 19. Frontiers | this compound and Its Antiviral Activity Against COVID-19 [frontiersin.org]

- 20. academic.oup.com [academic.oup.com]

- 21. researchgate.net [researchgate.net]

- 22. This compound maintains antiviral activity against SARS-CoV-2 variants and exhibits a high barrier to the development of resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 23. journals.asm.org [journals.asm.org]

- 24. This compound: Mechanism of action, clinical, and translational science - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Population Pharmacokinetics of this compound in Adults With COVID-19: Lack of Clinically Important Exposure Variation Across Individuals - Simulations Plus [simulations-plus.com]

- 26. This compound and Its Antiviral Activity Against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Development and Validation of a High-Performance Liquid Chromatography with Tandem Mass Spectrometry (HPLC-MS/MS) Method for Quantification of Major this compound Metabolite (β-D-N4-hydroxycytidine) in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 28. scienceopen.com [scienceopen.com]

- 29. cmbr-journal.com [cmbr-journal.com]

Molnupiravir as a ribonucleoside analog prodrug

An In-depth Technical Guide to Molnupiravir as a Ribonucleoside Analog Prodrug

Executive Summary

This compound (brand name Lagevrio) is an orally bioavailable prodrug of the synthetic ribonucleoside analog β-D-N4-hydroxycytidine (NHC).[1][2] It exhibits broad-spectrum antiviral activity against numerous RNA viruses, including SARS-CoV-2, the causative agent of COVID-19.[3][4] Its mechanism of action is novel among human antivirals, functioning through the induction of "viral error catastrophe" or "lethal mutagenesis".[5][6] After oral administration, this compound is rapidly converted to NHC, which is taken up by cells and phosphorylated to its active 5'-triphosphate form (NHC-TP).[7][8] The viral RNA-dependent RNA polymerase (RdRp) mistakes NHC-TP for natural cytidine or uridine triphosphates and incorporates it into nascent viral RNA.[1][6] This incorporation leads to an accumulation of mutations throughout the viral genome, ultimately producing non-viable virions and extinguishing the infection.[5][9] Clinical trials have demonstrated its efficacy in reducing the risk of hospitalization or death in high-risk, non-hospitalized adults with mild-to-moderate COVID-19.[10][11]

Mechanism of Action: Lethal Mutagenesis

The antiviral activity of this compound is not based on direct inhibition of viral enzymes but on inducing catastrophic errors during viral replication. This process can be broken down into two key stages: metabolic activation and induction of mutagenesis.

Metabolic Activation Pathway

This compound is an isopropylester prodrug designed to improve oral bioavailability.[12] In the body, it undergoes rapid hydrolysis by host esterases, such as Carboxylesterase-2 (CES2), to release its primary circulating metabolite, NHC.[12][13][14] NHC is then taken up by host cells and sequentially phosphorylated by host kinases to NHC-monophosphate (NHC-MP), NHC-diphosphate (NHC-DP), and finally the pharmacologically active anabolite, NHC-triphosphate (NHC-TP).[7][8][15]

Caption: Intracellular conversion of this compound to its active triphosphate form.

Induction of Viral Error Catastrophe

The active NHC-TP acts as a competitive substrate for the viral RdRp.[10] The key to its mutagenic effect lies in the tautomeric nature of the N4-hydroxycytidine base. It can exist in two forms: one that mimics cytidine and pairs with guanosine, and another that mimics uridine and pairs with adenosine.[1][8]

The two-step mutagenesis process is as follows:

-

Incorporation: The viral RdRp incorporates NHC-monophosphate (NHC-MP) into the newly synthesized viral RNA strand, primarily opposite a template guanine (G) or adenine (A).[16][17] Biochemical assays show that NHC-TP predominantly competes with CTP for incorporation.[17]

-

Mispairing during Templating: When the newly synthesized RNA strand containing NHC-MP serves as a template for the next round of replication, the incorporated NHC can pair with either A or G. This leads to a high frequency of G-to-A and C-to-U transition mutations throughout the genome.[5][18][19]

This accumulation of random mutations exceeds the virus's ability to maintain genomic integrity, even with its proofreading exonuclease (nsp14), leading to the production of non-functional proteins and non-viable virions.[9][15] This mechanism gives this compound a high barrier to the development of viral resistance.[4][20]

Caption: Logical flow of this compound's lethal mutagenesis mechanism of action.

Quantitative Antiviral Efficacy and Pharmacokinetics

In Vitro Antiviral Activity

NHC, the active metabolite of this compound, has demonstrated potent in vitro activity against a wide range of RNA viruses, including multiple variants of SARS-CoV-2.[4][21]

| Virus / Variant | Cell Line | Assay Type | EC₅₀ / IC₅₀ (µM) | Reference |

| SARS-CoV-2 | Vero | Cytopathic Effect | 0.3 | [21] |

| Calu-3 | Viral Titer | 0.08 | [21] | |

| Vero E6-GFP | GFP Reduction | 0.3 | [21] | |

| Huh7 | Viral Titer | 0.4 | [21] | |

| Vero E6 | CPE | 3.4 (EC₅₀), 5.4 (EC₉₀) | [21] | |

| SARS-CoV-2 Variants | Vero E6 | CPE | Similar potency across Alpha, Beta, Gamma, Delta, Lambda, Mu, and Omicron (BA.1, BA.2, BA.5, XBB.1.5) | [4][20] |

| MERS-CoV | Vero | Viral Titer | 0.58 | [21] |

| Murine Hepatitis Virus | DBT | Viral Titer | 0.17 | [21] |

| HCoV-NL63 | LLC-MK2 | Viral Titer | ~0.4 | [21] |

| Enterovirus A71 | RD | CPE | 5.13 | [22] |

| Influenza A/B | hAEC | Viral Titer | 0.06 - 0.08 | [23] |

| Ebola Virus | VeroE6 | Transcription | 3.0 | [23] |

EC₅₀: 50% effective concentration; IC₅₀: 50% inhibitory concentration. Values can vary based on cell line and experimental conditions.

Clinical Efficacy (MOVe-OUT Study)

The Phase 3 MOVe-OUT trial was a global study in non-hospitalized, high-risk adults with mild-to-moderate COVID-19.[7][11]

| Endpoint (Through Day 29) | This compound (800 mg BID) | Placebo | Risk Reduction / p-value | Reference |

| Hospitalization or Death | 7.3% (28/385) | 14.1% (53/377) | ~50% reduction, p=0.0012 | [11] |

| Final Analysis | 6.8% | 9.7% | 3.0 percentage point reduction | [8] |

| Adverse Events | 35% | 40% | Comparable Incidence | [11] |

| Drug-Related Adverse Events | 12% | 11% | Comparable Incidence | [11] |

Pharmacokinetic Profile

Following oral administration, this compound is rapidly absorbed and hydrolyzed to NHC.[24] The prodrug itself is generally not detectable in plasma.[10][24]

| Parameter | Analyte | Value | Conditions | Reference |

| Tₘₐₓ (Median) | NHC | 1.5 hours | 800 mg oral dose, fasted | [8][10] |

| Cₘₐₓ | NHC | ~2600 - 2970 ng/mL | 800 mg BID | [8][12] |

| AUC₀₋₁₂ | NHC | ~8360 - 8810 h*ng/mL | 800 mg BID | [8][12] |

| Effective Half-life (t₁/₂) | NHC | 3.3 hours | Reflects plasma clearance | [8][10] |

| Terminal Half-life (t₁/₂) | NHC | ~7.1 - 20.6 hours | Slower elimination phase | [2][10] |

| Protein Binding | This compound, NHC | Not bound in plasma | - | [12] |

| Elimination | NHC | Primarily metabolism to uridine/cytidine; ≤3% excreted in urine as NHC | - | [10][12] |

Key Experimental Protocols

Protocol: In Vitro Antiviral Activity by Cytopathic Effect (CPE) Assay

This protocol provides a generalized method for determining the antiviral efficacy of NHC (the active form of this compound) against SARS-CoV-2 in a susceptible cell line.

1. Objective: To determine the 50% effective concentration (EC₅₀) of NHC required to inhibit virus-induced cell death.

2. Materials:

-

Cell Line: Vero E6 cells (highly susceptible to SARS-CoV-2 infection).

-

Virus: SARS-CoV-2 clinical isolate (e.g., USA-WA1/2020 or current variants of concern).

-

Test Compound: N4-hydroxycytidine (NHC), dissolved in DMSO and serially diluted in culture medium.

-

Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 2-10% fetal bovine serum (FBS), penicillin/streptomycin.

-

Equipment: 96-well cell culture plates, biosafety cabinet (BSL-3), incubator (37°C, 5% CO₂), inverted microscope, plate reader.

-

Reagents: Trypsin-EDTA, CellTiter-Glo® or similar viability reagent, neutral red dye.

3. Methodology:

-

Cell Seeding: Seed Vero E6 cells into 96-well plates at a density of 1-2 x 10⁴ cells per well. Incubate for 24 hours to allow for cell attachment and formation of a semi-confluent monolayer.

-

Compound Preparation: Prepare a 2-fold serial dilution of NHC in culture medium. A typical concentration range would be from 100 µM down to ~0.05 µM. Include a "no drug" (virus control) and "no virus" (cell control) wells.

-

Infection and Treatment:

-

Remove the growth medium from the cells.

-

Add 100 µL of the prepared drug dilutions to the appropriate wells.

-

Add 100 µL of virus suspension at a pre-determined multiplicity of infection (MOI), typically 0.01, to all wells except the cell control wells.

-

-

Incubation: Incubate the plates at 37°C with 5% CO₂ for 72 hours, or until significant CPE (e.g., cell rounding, detachment) is observed in the virus control wells.

-

Endpoint Measurement:

-

Visually inspect the plates under a microscope to assess the degree of CPE in each well.

-

Quantify cell viability. For example, using a crystal violet assay:

-

Fix the cells with 10% formalin.

-

Stain the adherent, viable cells with 0.5% crystal violet solution.

-

Wash away excess stain and solubilize the bound dye with methanol.

-

Read the absorbance at 570 nm using a plate reader.

-

-

-

Data Analysis:

-

Convert absorbance readings to percentage of cell viability relative to the cell control wells (100% viability) and virus control wells (0% viability).

-

Plot the percentage of CPE inhibition against the logarithm of the drug concentration.

-

Calculate the EC₅₀ value using a non-linear regression model (e.g., four-parameter variable slope).

-

Caption: Step-by-step workflow for determining antiviral efficacy using a CPE assay.

Conclusion

This compound represents a significant advancement in oral antiviral therapy for RNA viruses. Its unique mechanism of lethal mutagenesis provides a high barrier to resistance and broad-spectrum activity. The conversion from a well-absorbed prodrug to a potent, chain-mutating ribonucleoside analog inside the host cell is a key feature of its design. Comprehensive in vitro, pharmacokinetic, and clinical data support its role as a therapeutic agent for early-stage COVID-19 in at-risk populations. Further research may expand its utility against other existing and emerging RNA virus threats.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. journals.asm.org [journals.asm.org]

- 3. medrxiv.org [medrxiv.org]

- 4. journals.asm.org [journals.asm.org]

- 5. This compound’s mechanism of action drives “error catastrophe” in SARS-CoV-2: A therapeutic strategy that leads to lethal mutagenesis of the virus - PMC [pmc.ncbi.nlm.nih.gov]

- 6. What is the mechanism of this compound? [synapse.patsnap.com]

- 7. researchgate.net [researchgate.net]

- 8. This compound: Mechanism of action, clinical, and translational science - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. This compound: Mechanism of action, clinical, and translational science - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. merck.com [merck.com]

- 12. go.drugbank.com [go.drugbank.com]

- 13. Viral target and metabolism-based rationale for combined use of recently authorized small molecule COVID-19 medicines: this compound, nirmatrelvir, and remdesivir - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. This compound: A Versatile Prodrug against SARS-CoV-2 Variants - PMC [pmc.ncbi.nlm.nih.gov]

- 15. This compound: A lethal mutagenic drug against rapidly mutating severe acute respiratory syndrome coronavirus 2—A narrative review - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. news-medical.net [news-medical.net]

- 19. researchgate.net [researchgate.net]

- 20. This compound maintains antiviral activity against SARS-CoV-2 variants and exhibits a high barrier to the development of resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. This compound and Its Antiviral Activity Against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 22. mdpi.com [mdpi.com]

- 23. Antiviral activity of this compound against COVID-19: a schematic review of evidences - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Population pharmacokinetics of this compound in adults with COVID‐19: Lack of clinically important exposure variation across individuals - PMC [pmc.ncbi.nlm.nih.gov]

Early Preclinical Data for EIDD-2801: A Technical Guide

Introduction

EIDD-2801, also known as Molnupiravir (MK-4482), is an orally bioavailable prodrug of the ribonucleoside analog β-d-N4-hydroxycytidine (NHC; EIDD-1931).[1][2] It has demonstrated broad-spectrum antiviral activity against several RNA viruses, including SARS-CoV-2, the causative agent of COVID-19.[1][3][4] Developed initially for influenza, its potential was quickly recognized for treating coronavirus infections.[3][5] This technical guide provides a comprehensive overview of the early preclinical data for EIDD-2801, focusing on its mechanism of action, in vitro and in vivo efficacy, and pharmacokinetic profile.

Mechanism of Action: Viral Error Catastrophe

EIDD-2801 is designed to be readily absorbed and rapidly hydrolyzed in vivo by host esterases to its active form, NHC (EIDD-1931).[6][7] Once inside host cells, NHC is phosphorylated by host kinases to form NHC 5'-triphosphate (NHC-TP).[6][7] The viral RNA-dependent RNA polymerase (RdRp) of SARS-CoV-2 mistakes NHC-TP for natural cytidine triphosphate (CTP) and uridine triphosphate (UTP).[6][8]

This incorporation of NHC-TP into the replicating viral RNA genome is the key to its antiviral effect.[3][8] The presence of NHC in the RNA strand leads to an accumulation of mutations, a process termed "error catastrophe" or "lethal mutagenesis."[8] This high mutation rate results in the production of non-viable viral particles, thereby inhibiting viral replication.[3][8] This mechanism has been shown to be effective even against viruses that have developed resistance to other antiviral drugs like remdesivir.[9][10]

In Vitro Efficacy

Preclinical studies have demonstrated the potent in vitro activity of the active metabolite of EIDD-2801, NHC (EIDD-1931), against a range of coronaviruses.

| Virus | Cell Line | Assay | IC50 / EC50 (µM) | Cytotoxicity | Reference |

| SARS-CoV-2 | Vero | - | 0.3 | Not cytotoxic | [4] |

| SARS-CoV-2 | Calu-3 (human lung) | - | 0.08 | Not cytotoxic | [4] |

| SARS-CoV-2 | Vero E6-GFP | EC50 | 0.3 | Not cytotoxic | [4] |

| SARS-CoV-2 | Huh7 | EC50 | 0.4 | Not cytotoxic | [4] |

| SARS-CoV | Primary human airway epithelial cells | - | Potently antiviral | Not cytotoxic | [11] |

| MERS-CoV | Primary human airway epithelial cells | - | Potently antiviral | Not cytotoxic | [11] |

| HCV | Huh7 | - | 65 (mM) | - | [3] |

Experimental Protocols: In Vitro Assays

Cell Lines and Culture:

-

Vero E6 Cells: African green monkey kidney epithelial cells were a common model for assessing antiviral activity against SARS-CoV-2.[4]

-

Calu-3 Cells: A human lung adenocarcinoma cell line, providing a more relevant model of respiratory infection.[4]

-

Huh7 Cells: A human liver carcinoma cell line.[4]

-

Primary Human Airway Epithelial (HAE) cells: These cells are cultured to form a differentiated, pseudostratified epithelium, closely mimicking the structure and function of the human airway.[11]

Antiviral Activity Assays:

-

Cytopathic Effect (CPE) Assay: Vero E6 cells were infected with SARS-CoV-2 and treated with varying concentrations of the antiviral compound.[12] The concentration that inhibited the virus-induced cell death by 50% was determined as the EC50.[12]

-

Viral Titer Reduction Assay: Cell cultures were infected with the virus and treated with the compound. After a specified incubation period (e.g., 24 or 96 hours), the supernatant was collected, and the amount of infectious virus was quantified using a TCID50 (50% tissue culture infectious dose) assay.[12]

-

GFP Reporter Virus Assay: Vero E6 cells expressing green fluorescent protein (GFP) upon viral infection were used. The reduction in GFP signal in the presence of the compound was measured to determine antiviral activity.[4]

In Vivo Efficacy

EIDD-2801 has shown significant therapeutic and prophylactic efficacy in various animal models of coronavirus infection.

| Animal Model | Virus | Key Findings | Reference |

| Mice (mouse-adapted) | SARS-CoV | Reduced viral load, lung hemorrhage, and body weight loss.[11] | [11] |

| Mice (mouse-adapted) | MERS-CoV | Robustly reduced infectious titers and viral RNA.[1] | [1] |

| Ferrets | SARS-CoV-2 | Mitigated SARS-CoV-2 infection and blocked transmission to untreated contact animals.[13][14] | [13][14] |

| Hamsters | SARS-CoV-2 | Increased mutation frequency in viral RNA recovered from the lungs.[15] | [15] |

Experimental Protocols: Animal Models

Mouse Models:

-

Due to the incompatibility of mouse ACE2 with SARS-CoV-2, studies often used mouse-adapted strains of SARS-CoV or MERS-CoV.[16][17][18] Another approach involved using transgenic mice expressing human ACE2 (hACE2), such as the K18-hACE2 model.[16][19]

-

Infection: Mice were typically infected intranasally under anesthesia.[19]

-

Treatment: EIDD-2801 was administered orally.[10][11] In some studies, treatment was initiated before (prophylactic) or after (therapeutic) viral challenge.[10][20] For instance, treatment was given 12 or 24 hours post-infection.[10]

-

Endpoints: Measured outcomes included changes in body weight, survival rates, viral titers in lung tissue, and histopathological analysis of lung injury.[11][17][19]

Ferret Model:

-

Ferrets are susceptible to SARS-CoV-2 and can transmit the virus, making them a suitable model for studying transmission.[13][16]

-

Experimental Design: Infected ferrets were treated with EIDD-2801 and then co-housed with uninfected, untreated ferrets to assess transmission.[13]

-

Endpoints: Viral load in nasal washes and tissues was measured to assess both the therapeutic effect and the impact on viral shedding and transmission.[13]

Pharmacokinetics

Pharmacokinetic studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) of a drug. EIDD-2801 was specifically designed as a prodrug to improve the oral bioavailability of its active form, NHC.[2][15]

| Species | Parameter | Value | Reference |

| Healthy Humans (single dose) | Median Tmax (NHC) | 1.00 - 1.75 hours | [2] |

| Healthy Humans (single dose) | Geometric Half-life (NHC) | ~1 hour | [2] |

| Healthy Humans (multiple doses) | Slower Elimination Half-life | ~7.1 hours | [2] |

| Adults with COVID-19 (800 mg dose) | Apparent Elimination Clearance | 70.6 L/h (in 80-kg individuals) | [21] |

| Adults with COVID-19 (800 mg dose) | Cmax (NHC) | 2970 ng/mL | [9] |

| Adults with COVID-19 (800 mg dose) | Tmax (NHC) | 1.5 hours | [9] |

| Adults with COVID-19 (800 mg dose) | AUC0-12h (NHC) | 8360 h*ng/mL | [9] |

Experimental Protocols: Pharmacokinetics

-

Study Population: Early pharmacokinetic data was generated from studies in healthy volunteers and later in patients with COVID-19.[2][21]

-

Dosing: Single and multiple ascending doses were evaluated to assess safety, tolerability, and pharmacokinetic parameters.[2] The effect of food on absorption was also studied.[2]

-

Sample Collection: Plasma samples were collected at various time points after drug administration.[21]

-

Analysis: Plasma concentrations of the active metabolite, NHC, were measured using validated analytical methods (e.g., LC-MS/MS).[22] Pharmacokinetic parameters were then calculated using non-compartmental or population pharmacokinetic (PopPK) modeling approaches.[21][22]

Conclusion

The early preclinical data for EIDD-2801 (this compound) established it as a promising oral antiviral agent against SARS-CoV-2 and other coronaviruses. Its unique mechanism of action, inducing viral error catastrophe, provides a high barrier to resistance. In vitro studies demonstrated potent activity in relevant human cell lines, and in vivo experiments in multiple animal models confirmed its efficacy in reducing viral replication, mitigating disease, and, notably, blocking transmission. The pharmacokinetic profile showed rapid conversion to the active NHC metabolite with good oral bioavailability, supporting the dosing regimens later used in clinical trials. These comprehensive preclinical findings provided a strong rationale for advancing EIDD-2801 into human clinical studies for the treatment of COVID-19.

References

- 1. selleckchem.com [selleckchem.com]

- 2. Human Safety, Tolerability, and Pharmacokinetics of this compound, a Novel Broad-Spectrum Oral Antiviral Agent with Activity against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. Frontiers | this compound and Its Antiviral Activity Against COVID-19 [frontiersin.org]

- 5. Emory, collaborators testing antiviral drug as potential treatment for coronaviruses [news.emory.edu]

- 6. researchgate.net [researchgate.net]

- 7. This compound: Mechanism of action, clinical, and translational science - PMC [pmc.ncbi.nlm.nih.gov]

- 8. What is the mechanism of this compound? [synapse.patsnap.com]

- 9. go.drugbank.com [go.drugbank.com]

- 10. Antiviral drug for COVID-19 heads to clinical trial - Futurity [futurity.org]

- 11. scienceboard.com [scienceboard.com]

- 12. Frontiers | Preclinical Pharmacokinetics and In Vitro Properties of GS-441524, a Potential Oral Drug Candidate for COVID-19 Treatment [frontiersin.org]

- 13. Animal models for SARS‐CoV‐2 infection and pathology - PMC [pmc.ncbi.nlm.nih.gov]

- 14. US researchers discover oral drug that suppresses Covid-19 transmission [clinicaltrialsarena.com]

- 15. Further preclinical characterization of this compound against SARS-CoV-2: Antiviral activity determinants and viral genome alteration patterns - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Animal models of SARS-CoV-2 and COVID-19 for the development of prophylactic and therapeutic interventions - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Pathogenesis and virulence of coronavirus disease: Comparative pathology of animal models for COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 19. Animal Models of COVID-19: Transgenic Mouse Model | Springer Nature Experiments [experiments.springernature.com]

- 20. drugtargetreview.com [drugtargetreview.com]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

Molnupiravir's Impact on Viral RNA-Dependent RNA Polymerase: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Molnupiravir is an orally bioavailable prodrug of the ribonucleoside analog β-D-N4-hydroxycytidine (NHC) that has demonstrated broad-spectrum antiviral activity against numerous RNA viruses, including SARS-CoV-2.[1][2][3] Its primary mechanism of action involves the targeting of the viral RNA-dependent RNA polymerase (RdRp), a critical enzyme for the replication of the viral genome.[4][5] This technical guide provides an in-depth analysis of this compound's interaction with viral RdRp, detailing its mechanism of action, summarizing key quantitative data, outlining experimental protocols for its study, and visualizing its operational pathways.

Mechanism of Action: Lethal Mutagenesis

This compound's antiviral effect is not achieved through direct inhibition of the RdRp enzyme in a classical sense, but rather by inducing a process known as "lethal mutagenesis" or "error catastrophe".[6][7] This multi-step process results in the accumulation of a high number of mutations within the viral genome, ultimately leading to the production of non-viable viral progeny.[2][8]

Cellular Uptake and Metabolic Activation

Following oral administration, this compound (a 5′‐isobutyrate prodrug) undergoes rapid hydrolysis in the plasma to its primary circulating metabolite, NHC.[1][2] NHC is then taken up by host cells and is subsequently phosphorylated by host kinases to its active form, NHC-5′-triphosphate (NHC-TP), also referred to as MTP.[2][8][9]

Competition and Incorporation by Viral RdRp

NHC-TP acts as a competitive substrate for the viral RdRp, mimicking natural ribonucleoside triphosphates (rNTPs).[1][10] Specifically, NHC-TP competes primarily with cytidine triphosphate (CTP) and uridine triphosphate (UTP) for incorporation into the nascent viral RNA strand.[10][11] Biochemical assays have shown that the SARS-CoV-2 RdRp can readily utilize NHC-TP as a substrate.[11][12]

Tautomerism and Ambiguous Base Pairing

The mutagenic effect of this compound stems from the ability of the incorporated NHC monophosphate (NHC-MP) to exist in two tautomeric forms.[4][13]

-

The hydroxylamine form of NHC-MP mimics cytidine and preferentially base-pairs with guanine (G).[4][13]

-

The oxime form of NHC-MP mimics uridine and preferentially base-pairs with adenosine (A).[4][13]

This tautomerism allows NHC-MP to ambiguously pair with either G or A in the template RNA strand during subsequent rounds of replication.[11][13]

Induction of Viral Error Catastrophe

The incorporation of NHC-MP into the viral RNA does not cause immediate chain termination, allowing for the synthesis of full-length, albeit mutated, RNA strands.[2][9] When the RdRp uses this NHC-containing RNA as a template, the ambiguous base-pairing of NHC leads to the incorporation of incorrect nucleotides.[8][11] This results in a significant increase in G-to-A and C-to-U transition mutations in the viral genome.[8][11][14] The accumulation of these mutations across the viral population surpasses a viability threshold, leading to an "error catastrophe" where the virus can no longer produce functional proteins or replicate effectively.[6][7] Notably, this compound appears to have a high barrier to the development of viral resistance.[1][15]

Quantitative Data on this compound's Antiviral Activity

The antiviral potency of this compound and its active metabolite, NHC, has been quantified in various in vitro systems. The following tables summarize key findings from cell-based assays.

| Compound | Virus | Cell Line | EC50 (µM) | IC50 (µM) | Reference |

| NHC | SARS-CoV-2 | Vero E6-GFP | 0.3 | [16] | |

| NHC | SARS-CoV-2 | Huh7 | 0.4 | [16] | |

| NHC | SARS-CoV-2 | Vero | 0.3 | [16] | |

| NHC | SARS-CoV-2 | Calu-3 | 0.08 | [16] | |

| This compound | SARS-CoV-2 | (Cell-based RdRp inhibition assay) | 0.22 | [16] | |

| NHC | SARS-CoV-2 (clinical isolate) | Cell Culture | 3.4 | [16] |

EC50: 50% effective concentration; IC50: 50% inhibitory concentration.

Experimental Protocols

The evaluation of this compound's effect on viral RdRp involves a combination of biochemical, cell-based, and sequencing assays.

Biochemical RdRp Elongation Assay

Objective: To determine if the active form of this compound (NHC-TP) is a substrate for purified viral RdRp and to quantify its incorporation efficiency.

Methodology:

-

Protein Expression and Purification: The viral RdRp complex (e.g., SARS-CoV-2 nsp12 in complex with nsp7 and nsp8 cofactors) is expressed in a suitable system (e.g., insect cells) and purified using chromatography techniques.[11]

-

RNA Template-Primer Design: Synthetic RNA template-primer duplexes are designed to allow for the incorporation of a specific nucleotide at a defined position.[11]

-

Reaction Setup: The purified RdRp complex is incubated with the RNA duplex, a mixture of natural NTPs, and varying concentrations of NHC-TP. The reaction is initiated by the addition of Mg2+.[4][11]

-

Product Analysis: The reaction is quenched at different time points, and the RNA products are analyzed by denaturing polyacrylamide gel electrophoresis (PAGE) and visualized by autoradiography or fluorescence.[11]

-

Data Analysis: The rate of NHC-TP incorporation is compared to that of the natural cognate NTP to determine the selectivity of the polymerase.

Cell-Based Antiviral Activity Assay

Objective: To determine the effective concentration of this compound required to inhibit viral replication in a cellular context.

Methodology:

-

Cell Culture: A susceptible cell line (e.g., Vero E6 or Calu-3 for SARS-CoV-2) is seeded in 96-well plates.[16][17]

-

Drug Treatment: The cells are treated with a serial dilution of this compound or its active metabolite, NHC.[16]

-

Viral Infection: The treated cells are then infected with the virus at a specific multiplicity of infection (MOI).[18]

-

Incubation: The infected cells are incubated for a defined period (e.g., 48-72 hours) to allow for viral replication.[19]

-

Quantification of Viral Replication: The extent of viral replication is quantified using various methods, such as:

-

Data Analysis: The dose-response curve is plotted to calculate the EC50 value. Cytotoxicity assays are run in parallel to determine the 50% cytotoxic concentration (CC50) and calculate the selectivity index (SI = CC50/EC50).

Viral Mutagenesis Analysis via Next-Generation Sequencing (NGS)

Objective: To identify and quantify the specific mutations induced by this compound in the viral genome.

Methodology:

-

In Vitro or In Vivo Treatment: Virus is passaged in the presence of sub-lethal concentrations of this compound in cell culture, or samples are collected from this compound-treated animals or human subjects.[20][21]

-

Viral RNA Extraction: Viral RNA is extracted from the cell culture supernatant or patient samples.

-

cDNA Synthesis and Library Preparation: The viral RNA is reverse transcribed to cDNA, and sequencing libraries are prepared.

-

Next-Generation Sequencing: The libraries are sequenced using a high-throughput sequencing platform (e.g., Illumina).

-

Bioinformatic Analysis: The sequencing reads are aligned to a reference viral genome. Single nucleotide variants (SNVs) are called, and the frequency and type of mutations (e.g., transitions vs. transversions) are quantified and compared between treated and untreated samples.[20][22][23]

Visualizations: Pathways and Workflows

The following diagrams illustrate the key processes involved in this compound's mechanism of action and its experimental evaluation.

References

- 1. This compound: Mechanism of action, clinical, and translational science - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound: Mechanism of action, clinical, and translational science - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound and Its Antiviral Activity Against COVID-19 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Binding Mechanism of the Active Form of this compound to RdRp of SARS-CoV-2 and Designing Potential Analogues: Insights from Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. What is the mechanism of this compound? [synapse.patsnap.com]

- 7. This compound’s mechanism of action drives “error catastrophe” in SARS-CoV-2: A therapeutic strategy that leads to lethal mutagenesis of the virus - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. This compound: A lethal mutagenic drug against rapidly mutating severe acute respiratory syndrome coronavirus 2—A narrative review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Mechanism of this compound-induced SARS-CoV-2 mutagenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

- 15. journals.asm.org [journals.asm.org]

- 16. Frontiers | this compound and Its Antiviral Activity Against COVID-19 [frontiersin.org]

- 17. journals.asm.org [journals.asm.org]

- 18. medrxiv.org [medrxiv.org]

- 19. This compound combined with different repurposed drugs further inhibits SARS-CoV-2 infection in human nasal epithelium in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 20. medrxiv.org [medrxiv.org]

- 21. Antiviral drug linked to SARS-CoV-2 mutations | Crick [crick.ac.uk]

- 22. news-medical.net [news-medical.net]

- 23. medrxiv.org [medrxiv.org]

The Error Catastrophe Theory: Molnupiravir's Mechanism of Lethal Mutagenesis Against SARS-CoV-2

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Molnupiravir, an orally bioavailable ribonucleoside analog, has emerged as a critical therapeutic agent in the management of COVID-19. Its novel mechanism of action, distinct from direct viral enzyme inhibition, operates through the induction of "viral error catastrophe." This process involves the introduction of an overwhelming number of mutations into the viral genome during replication, ultimately leading to a non-viable viral population. This technical guide provides a comprehensive overview of the core principles of this compound-induced viral error catastrophe, detailing the molecular interactions, summarizing key quantitative data from preclinical and clinical studies, and providing detailed protocols for essential experimental assays used to characterize this mechanism. Visualizations of the key pathways and experimental workflows are included to facilitate a deeper understanding of this unique antiviral strategy.